Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
Overview
Description
Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is a complex organosilicon compound It is characterized by the presence of both ethoxy and phenoxy groups attached to a silicon atom, which is further bonded to a dimethyl group and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- typically involves the reaction of 4-ethoxyphenylmagnesium bromide with dimethylchlorosilane, followed by the introduction of the 3-phenoxyphenylmethoxymethyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. The process can be summarized as follows:
Preparation of 4-ethoxyphenylmagnesium bromide: This is achieved by reacting 4-ethoxybromobenzene with magnesium in anhydrous ether.
Reaction with dimethylchlorosilane: The prepared Grignard reagent is then reacted with dimethylchlorosilane to form the intermediate compound.
Introduction of 3-phenoxyphenylmethoxymethyl group: This step involves the reaction of the intermediate with 3-phenoxyphenylmethanol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride to yield the corresponding silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where groups such as halides or alkoxides can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, anhydrous ether as solvent.
Substitution: Halides (e.g., chlorides), alkoxides, bases like sodium hydride.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with organic and inorganic substrates, facilitating its use in cross-linking reactions and surface modifications. The presence of ethoxy and phenoxy groups enhances its reactivity and compatibility with different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Trimethoxyphenylsilane: Similar in structure but with three methoxy groups instead of ethoxy and phenoxy groups.
Triethoxyphenylsilane: Contains three ethoxy groups attached to the silicon atom.
Dimethoxydiphenylsilane: Features two phenyl groups and two methoxy groups attached to the silicon atom.
Uniqueness
Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is unique due to the combination of ethoxy and phenoxy groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with organic and inorganic substrates.
Properties
IUPAC Name |
(4-ethoxyphenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3Si/c1-4-26-21-13-15-24(16-14-21)28(2,3)19-25-18-20-9-8-12-23(17-20)27-22-10-6-5-7-11-22/h5-17H,4,18-19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJILKJPONNCPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Si](C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50244093 | |
Record name | Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50244093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99503-10-3 | |
Record name | Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099503103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50244093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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